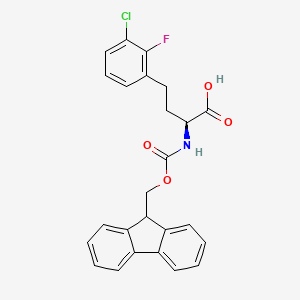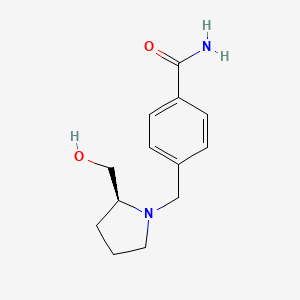
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide group attached to a pyrrolidine ring, which is further substituted with a hydroxymethyl group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Attachment of Benzamide Group: The benzamide group can be attached through amide bond formation, typically using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or pyrrolidines.
Applications De Recherche Scientifique
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide: The enantiomer of the compound with a different spatial arrangement.
N-(2-Hydroxyethyl)-4-aminobenzamide: A structurally similar compound with a hydroxyethyl group instead of a hydroxymethyl group.
4-(Pyrrolidin-1-ylmethyl)benzamide: A compound lacking the hydroxymethyl substitution.
Uniqueness
(S)-4-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)benzamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-[[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C13H18N2O2/c14-13(17)11-5-3-10(4-6-11)8-15-7-1-2-12(15)9-16/h3-6,12,16H,1-2,7-9H2,(H2,14,17)/t12-/m0/s1 |
Clé InChI |
OKMCUWQSFLERSU-LBPRGKRZSA-N |
SMILES isomérique |
C1C[C@H](N(C1)CC2=CC=C(C=C2)C(=O)N)CO |
SMILES canonique |
C1CC(N(C1)CC2=CC=C(C=C2)C(=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


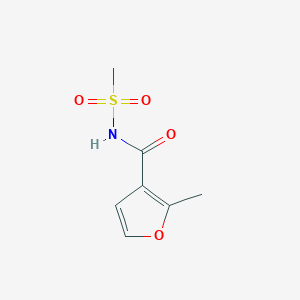
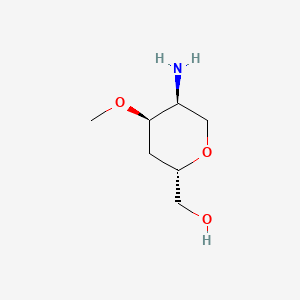
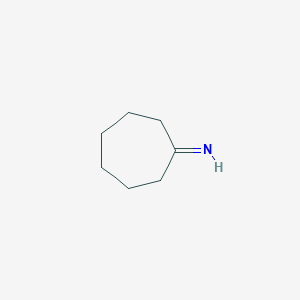
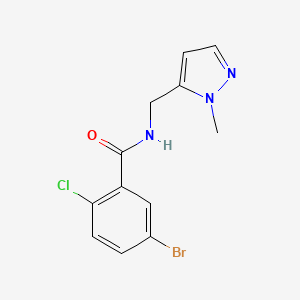
![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
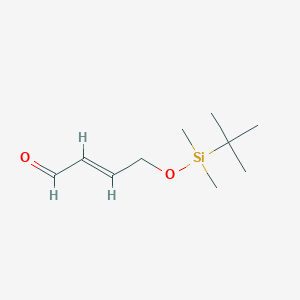
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
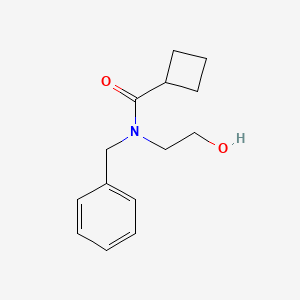
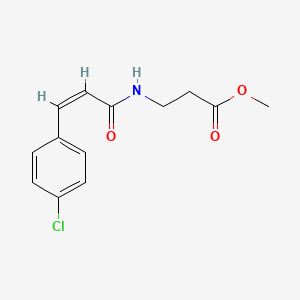
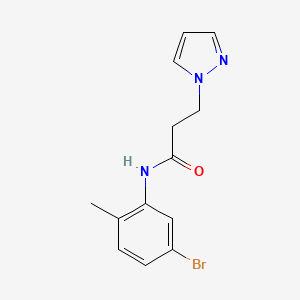
![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)

